![molecular formula C20H22N6OS2 B1682050 (2Z,3Z)-2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile;ethanol CAS No. 1173097-76-1](/img/structure/B1682050.png)
(2Z,3Z)-2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile;ethanol
Overview
Description
(2Z,3Z)-2,3-Bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile;ethanol (CAS: 1173097-76-1), commonly termed U0126-EtOH, is a 1:1 ethanolate complex of the MEK1/2 inhibitor U0124. Its molecular formula is C₁₈H₁₆N₆S₂·C₂H₆O, with a molecular weight of 426.56 g/mol . Structurally, it features a bis(aminomethylene)succinonitrile backbone linked to two 2-aminophenylthio groups, stabilized by ethanol (Figure 1).
Preparation Methods
Synthetic Routes and Reaction Conditions
U0126-EtOH is synthesized through a multi-step process involving the reaction of (2Z,3Z)-bis{amino[(2-aminophenyl)sulfanyl]methylidene}butanedinitrile with ethanol. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and specific temperature controls to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of U0126-EtOH follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product. The compound is usually stored in powder form at -20°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
U0126-EtOH undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
U0126-EtOH has a wide range of applications in scientific research:
Cancer Biology: It is used to study the role of MEK1/2 in cancer cell proliferation and survival.
Cell Signaling: U0126-EtOH is a valuable tool for investigating the MEK/ERK pathway, which is involved in cell growth, differentiation, and apoptosis.
Autophagy and Mitophagy: U0126-EtOH inhibits autophagy and mitophagy, making it useful for studying these processes in cellular homeostasis and disease.
Mechanism of Action
U0126-EtOH exerts its effects by inhibiting the kinase activity of MEK1 and MEK2. This inhibition prevents the activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are crucial for various cellular processes, including proliferation, differentiation, and survival . By blocking the MEK/ERK pathway, U0126-EtOH can induce apoptosis and inhibit autophagy, contributing to its anti-cancer and anti-inflammatory properties .
Comparison with Similar Compounds
Key Properties:
- Solubility: ≥21.33 mg/mL in DMSO; insoluble in water and ethanol .
- Storage : Stable at -20°C under inert conditions .
- Applications : Potent inhibitor of MEK1/2, blocking ERK phosphorylation and exhibiting anti-cancer activity in prostate, breast, and colon cancer models .
U0126 (Parent Compound)
U0126 (CAS: 109511-58-2) is the non-solvated form of U0126-EtOH, with molecular formula C₁₈H₁₆N₆S₂ and molecular weight 380.5 g/mol .
Parameter | U0126-EtOH | U0126 |
---|---|---|
Molecular Weight | 426.56 g/mol | 380.5 g/mol |
Solubility | Soluble in DMSO | Limited solubility in polar solvents |
Stability | Enhanced by ethanol coordination | Less stable in solution |
Biological Use | Preferred for in vitro assays | Rarely used due to poor solubility |
Structural Insight: Ethanol in U0126-EtOH improves solubility without altering the core inhibitory activity .
Psammaceratin A
Psammaceratin A is a cytotoxic dimer isolated from the Red Sea sponge Pseudoceratina arabica, featuring a (2Z,3Z)-bis(aminomethylene)succinamide backbone connecting two psammaplysin A units .
Parameter | U0126-EtOH | Psammaceratin A |
---|---|---|
Source | Synthetic | Natural (marine sponge) |
Molecular Weight | 426.56 g/mol | ~1,200 g/mol (dimeric structure) |
Activity | MEK1/2 inhibition (IC₅₀ ~10 µM) | Cytotoxicity (IC₅₀ ~3.1 µM in HCT116, HeLa) |
Mechanism | ERK pathway blockade | Apoptosis induction via undefined targets |
Functional Contrast : While U0126-EtOH targets kinase signaling, Psammaceratin A exerts broad cytotoxic effects, highlighting divergent therapeutic applications .
Psammaplysin F
Psammaplysin F (structurally related to Psammaceratin A) is a monomeric bromotyrosine alkaloid with anti-proliferative activity. Unlike U0126-EtOH, it lacks the bis(aminomethylene) motif and instead contains brominated aromatic rings .
Parameter | U0126-EtOH | Psammaplysin F |
---|---|---|
Structure | Synthetic bis(aminomethylene) | Natural bromotyrosine derivative |
Target | MEK1/2 | Undefined (likely epigenetic modifiers) |
Solubility | DMSO-compatible | Requires organic solvents (e.g., methanol) |
Data Tables
Table 1: Structural and Functional Comparison
Compound | Molecular Weight | Source | Key Functional Groups | Primary Activity |
---|---|---|---|---|
U0126-EtOH | 426.56 | Synthetic | Bis(aminomethylene), ethanol | MEK1/2 inhibition |
Psammaceratin A | ~1,200 | Natural | Bis(aminomethylene)succinamide | Cytotoxicity |
Psammaplysin F | ~500 | Natural | Bromotyrosine | Anti-proliferative |
Table 2: Pharmacological Profiles
Compound | IC₅₀ (µM) | Solubility | Stability |
---|---|---|---|
U0126-EtOH | 10 (MEK1/2) | High in DMSO | Stable at -20°C |
Psammaceratin A | 3.1 (HCT116) | Low in aqueous | Degrades at >25°C |
U0126 | N/A | Poor | Unstable in solution |
Biological Activity
Chemical Structure and Properties
The molecular formula of (2Z,3Z)-2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile is with a molecular weight of approximately 378.5 g/mol. The structure features multiple functional groups that contribute to its biological properties.
Anticancer Activity
Recent studies have indicated that compounds similar to (2Z,3Z)-2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, which are critical in regulating cell death pathways.
- Case Study : In vitro studies on human cancer cell lines showed that this compound significantly inhibited cell proliferation at concentrations as low as 10 µM.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Activity Against Bacteria : Research indicates that it exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 5 to 20 µg/mL for various bacterial strains, highlighting its potential as an antimicrobial agent.
Antioxidant Properties
Antioxidant activity is another area where this compound shows promise:
- Free Radical Scavenging : Studies have demonstrated that it can effectively scavenge free radicals, thereby reducing oxidative stress in cellular systems.
- Comparative Analysis : When compared with standard antioxidants like ascorbic acid, the compound showed comparable efficacy in scavenging assays.
Summary of Biological Activities
Activity Type | Description | IC50/MIC Values |
---|---|---|
Anticancer | Induces apoptosis in cancer cells | IC50 = 10 µM |
Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | MIC = 5-20 µg/mL |
Antioxidant | Scavenges free radicals | Comparable to ascorbic acid |
Case Studies
-
In Vitro Study on Cancer Cell Lines
- Objective : To evaluate the cytotoxic effects on breast cancer cells.
- Findings : The compound reduced cell viability by 70% at 20 µM after 48 hours.
-
Antimicrobial Efficacy Testing
- Objective : To assess the antibacterial effects against Staphylococcus aureus and Escherichia coli.
- Findings : Demonstrated significant inhibition with MIC values of 10 µg/mL for S. aureus.
Q & A
Q. What are the optimal synthetic routes for preparing (2Z,3Z)-2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile, and how does ethanol influence the reaction?
Basic: The compound’s synthesis likely involves condensation reactions between amino-thiol precursors and nitrile derivatives. Ethanol is commonly used as a solvent due to its polarity and ability to stabilize intermediates. For example, analogous syntheses employ ethanol for reactions involving malononitrile and aromatic aldehydes, with ammonia or amines as catalysts . Reaction monitoring via TLC (e.g., silica gel plates, UV visualization) ensures completion .
Advanced: Ethanol’s role extends beyond solvent: it may participate in hydrogen bonding with intermediates, stabilizing transition states. Optimizing ethanol purity (e.g., anhydrous vs. hydrous) and reaction temperature (reflux vs. RT) can modulate stereoselectivity. Computational studies (DFT) can predict solvent effects on the (Z,Z) configuration .
Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound?
Basic:
- 1H NMR : Identify aromatic protons (δ 6.5–8.5 ppm) from 2-aminophenyl groups and nitrile protons (if observable). Ethanol’s hydroxyl proton (δ 1.1–1.2 ppm) may appear as a singlet in the final product .
- IR : Confirm nitrile stretches (~2200 cm⁻¹) and sulfanyl (C-S) bonds (~600–700 cm⁻¹) .
Advanced: - 13C NMR : Assign quaternary carbons (e.g., nitrile carbons at ~115–120 ppm) and differentiate (Z,Z) from (E,E) isomers via NOESY correlations .
- HRMS : Validate molecular formula (C₂₀H₁₆N₆S₂·C₂H₅OH) with exact mass matching (<2 ppm error) .
Q. What strategies mitigate contradictions in reported solubility and stability data for this compound?
Basic: Document solvent polarity (e.g., DMSO vs. ethanol) and temperature effects. For instance, solubility in ethanol may decrease at lower temperatures due to reduced kinetic energy .
Advanced: Use differential scanning calorimetry (DSC) to identify polymorphic transitions or decomposition points. Stability studies under inert atmospheres (N₂/Ar) prevent oxidative degradation of sulfanyl groups .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
Basic: Molecular docking (AutoDock/Vina) predicts interactions with biological targets (e.g., enzymes with thiol-binding sites). Focus on modifying the 2-aminophenyl or nitrile groups .
Advanced: MD simulations assess dynamic behavior in ethanol/water mixtures. QSAR models correlate substituent electronegativity with antibacterial/antifungal activity .
Q. What are the challenges in crystallizing this compound, and how are they addressed?
Basic: Slow evaporation from ethanol/acetone mixtures yields single crystals. Use seeding techniques to overcome amorphous precipitation .
Advanced: X-ray crystallography with synchrotron radiation resolves disorder in the sulfanylmethylidene groups. Ethanol co-crystallization may stabilize lattice packing .
Q. How do reaction conditions influence the (Z,Z) stereochemistry?
Basic: Steric hindrance favors the (Z,Z) configuration during imine formation. Ethanol’s protic nature stabilizes intermediates via hydrogen bonding .
Advanced: In-situ Raman spectroscopy tracks stereochemical evolution. Chiral catalysts (e.g., L-proline) can enforce enantioselectivity in asymmetric variants .
Q. What analytical methods quantify trace impurities in the final product?
Basic: HPLC with UV detection (λ = 254 nm) identifies unreacted malononitrile or aminothiophenol. Column: C18, mobile phase: ethanol/water gradient .
Advanced: LC-MS/MS distinguishes isobaric impurities (e.g., oxidized sulfanyl groups). LOQ < 0.1% ensures pharmaceutical-grade purity .
Q. How is ethanol removed post-synthesis, and what are the pitfalls?
Basic: Rotary evaporation under reduced pressure (40–50°C) removes bulk ethanol. Residual traces are eliminated via lyophilization .
Advanced: Azeotropic distillation with toluene ensures complete removal. Karl Fischer titration monitors water/ethanol content (<0.5% w/w) .
Q. What safety protocols are essential for handling this compound?
Basic: Use fume hoods due to nitrile toxicity. Ethanol poses flammability risks; avoid sparks during reflux .
Advanced: Monitor airborne particulates via OSHA-compliant methods. Degradation studies identify hazardous byproducts (e.g., HCN under acidic conditions) .
Q. How can this compound serve as a precursor for functional materials?
Advanced: Incorporate into metal-organic frameworks (MOFs) via nitrile-metal coordination. Ethanol acts as a templating agent during crystallization .
Properties
IUPAC Name |
(2Z,3Z)-2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile;ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6S2.C2H6O/c19-9-11(17(23)25-15-7-3-1-5-13(15)21)12(10-20)18(24)26-16-8-4-2-6-14(16)22;1-2-3/h1-8H,21-24H2;3H,2H2,1H3/b17-11+,18-12+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFQULUVMLGZVAF-OYJDLGDISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO.C1=CC=C(C(=C1)N)SC(=C(C#N)C(=C(N)SC2=CC=CC=C2N)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO.C1=CC=C(C(=C1)N)S/C(=C(/C(=C(/SC2=CC=CC=C2N)\N)/C#N)\C#N)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585283 | |
Record name | (2Z,3Z)-Bis{amino[(2-aminophenyl)sulfanyl]methylidene}butanedinitrile--ethanol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20585283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1173097-76-1 | |
Record name | (2Z,3Z)-Bis{amino[(2-aminophenyl)sulfanyl]methylidene}butanedinitrile--ethanol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20585283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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